2-Hydroxycyclohexyl prop-2-enoate
Overview
Description
2-Hydroxycyclohexyl prop-2-enoate is an organic compound with a unique structure that combines a cyclohexane ring with a hydroxy group and a prop-2-enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxycyclohexyl prop-2-enoate typically involves the esterification of 2-hydroxycyclohexanol with acrylic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of solid acid catalysts in a packed bed reactor can enhance the efficiency of the esterification reaction. Additionally, the removal of water formed during the reaction can be achieved through azeotropic distillation.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxycyclohexyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-Oxocyclohexyl prop-2-enoate.
Reduction: 2-Hydroxycyclohexyl propanol.
Substitution: 2-Chlorocyclohexyl prop-2-enoate.
Scientific Research Applications
2-Hydroxycyclohexyl prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: The compound is used in the production of polymers and resins, where it acts as a monomer or a cross-linking agent.
Mechanism of Action
The mechanism of action of 2-Hydroxycyclohexyl prop-2-enoate involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bond to release the corresponding alcohol and acid. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various environments.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl acrylate: Similar in structure but with an ethyl group instead of a cyclohexyl group.
2-Hydroxypropyl methacrylate: Contains a methacrylate group instead of a prop-2-enoate group.
Cyclohexyl acrylate: Lacks the hydroxy group present in 2-Hydroxycyclohexyl prop-2-enoate.
Uniqueness
This compound is unique due to the presence of both a hydroxy group and a cyclohexyl ring, which impart distinct chemical and physical properties
Properties
IUPAC Name |
(2-hydroxycyclohexyl) prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-9(11)12-8-6-4-3-5-7(8)10/h2,7-8,10H,1,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDYCSFRQCNQRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1CCCCC1O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623341 | |
Record name | 2-Hydroxycyclohexyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23451-03-8 | |
Record name | 2-Hydroxycyclohexyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.